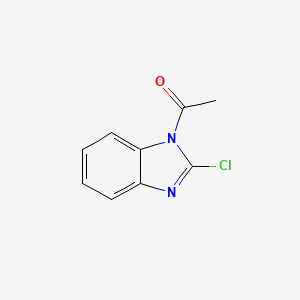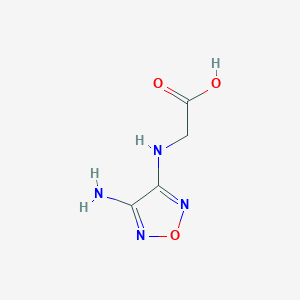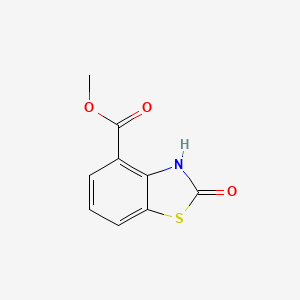![molecular formula C7H7N3 B1500413 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine CAS No. 91724-58-2](/img/structure/B1500413.png)
6-methyl-5H-Pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
6-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic aromatic organic compound. It is characterized by a fused pyrrole and pyrimidine ring system, with a methyl group attached to the sixth position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 6-methylpyrrole-2-carboxaldehyde with guanidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various substituents at different positions on the pyrrolopyrimidine ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-methyl-5H-pyrrolo[3,2-d]pyrimidine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a kinase inhibitor. Kinase inhibitors are important in the regulation of cellular processes and have therapeutic potential in the treatment of diseases such as cancer.
Medicine: The medicinal applications of this compound are promising, particularly in the development of new drugs. Its ability to modulate kinase activity makes it a candidate for the treatment of various conditions, including cancer and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-methyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby modulating cellular signaling pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyrrolopyrazine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have variations in the substitution pattern on the pyrrolopyrimidine ring, leading to different biological properties.
Uniqueness: 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique structural features make it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-7(10-5)3-8-4-9-6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPUMURDABAISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663910 | |
| Record name | 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91724-58-2 | |
| Record name | 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B1500339.png)




![N~5~-[2-(Cyclohexylamino)-2-oxoethyl]-N~1~-cyclopropyl-N~1~-(5-methyl-1,2-oxazol-3-yl)pentanediamide](/img/structure/B1500352.png)

![2-(Trifluoromethyl)benzo[d]thiazol-6-amine](/img/structure/B1500355.png)

![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B1500360.png)



